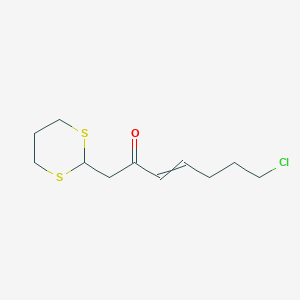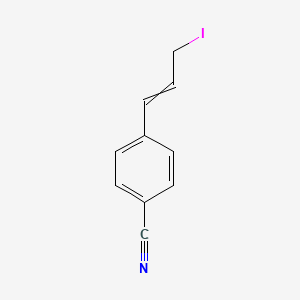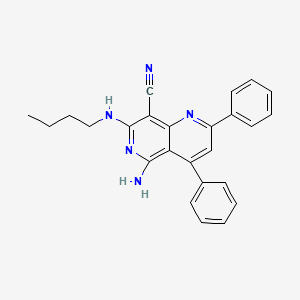![molecular formula C21H20ClNO B14180529 4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine CAS No. 917807-78-4](/img/structure/B14180529.png)
4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a furan-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Substitution Reactions: The chlorophenyl and furan-phenyl groups can be introduced through nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions such as Suzuki or Heck reactions can be employed to attach the aromatic groups to the piperidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the chlorophenyl group could yield phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry could investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine would depend on its specific interactions with biological targets. It could potentially interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)piperidine: Lacks the furan-phenyl group.
4-(4-Furan-3-yl)phenylpiperidine: Lacks the chlorophenyl group.
4-Phenylpiperidine: Lacks both the chlorophenyl and furan-phenyl groups.
Uniqueness
The presence of both the chlorophenyl and furan-phenyl groups in 4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine makes it unique, potentially offering a combination of properties not found in the simpler analogs.
Propriétés
Numéro CAS |
917807-78-4 |
|---|---|
Formule moléculaire |
C21H20ClNO |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine |
InChI |
InChI=1S/C21H20ClNO/c22-20-7-5-19(6-8-20)21(10-12-23-13-11-21)18-3-1-16(2-4-18)17-9-14-24-15-17/h1-9,14-15,23H,10-13H2 |
Clé InChI |
KQOBPHPNPYOBIX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C2=CC=C(C=C2)C3=COC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



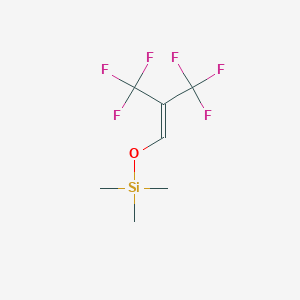
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
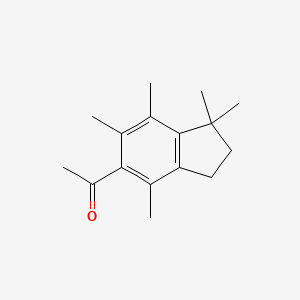
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
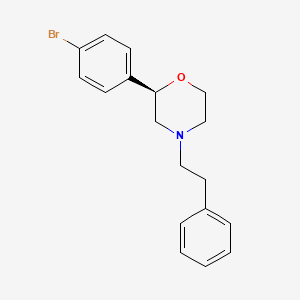

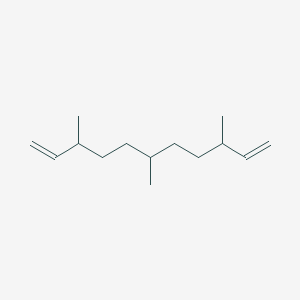
silane](/img/structure/B14180491.png)
